rac-Clopidogrel-d4 Carboxylic Acid rac-Clopidogrel-d4 Carboxylic Acid A deuterated metabolite of the drug Clopidogrel.
rac-Clopidogrel-d4 Carboxylic Acid is a deuterated metabolite of the drug Clopidogrel. A representative lot was: 2.5% d3, no d0 was detected.
Brand Name: Vulcanchem
CAS No.: 1246814-52-7
VCID: VC0196572
InChI: InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D
SMILES: C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
Molecular Formula: C15H10ClNO2SD4
Molecular Weight: 311.82

rac-Clopidogrel-d4 Carboxylic Acid

CAS No.: 1246814-52-7

Cat. No.: VC0196572

Molecular Formula: C15H10ClNO2SD4

Molecular Weight: 311.82

Purity: > 95%

* For research use only. Not for human or veterinary use.

rac-Clopidogrel-d4 Carboxylic Acid - 1246814-52-7

CAS No. 1246814-52-7
Molecular Formula C15H10ClNO2SD4
Molecular Weight 311.82
IUPAC Name 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Standard InChI InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D
SMILES C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
Appearance Pale Yellow Solid
Melting Point 100-105°C (dec.)

Chemical Properties and Structure

Molecular Characteristics

rac-Clopidogrel-d4 Carboxylic Acid possesses distinct chemical and physical properties that make it suitable for analytical applications. The compound is characterized by a molecular formula of C15H10ClD4NO2S, with a calculated molecular weight of 311.82 g/mol . Structurally, it contains a thieno[3,2-c]pyridine ring system and a chlorophenyl group in which four hydrogen atoms have been replaced with deuterium atoms .

Table 1: Chemical Properties of rac-Clopidogrel-d4 Carboxylic Acid

PropertyValue
CAS Number1246814-52-7
Molecular FormulaC15H10ClD4NO2S
Molecular Weight311.82 g/mol
Physical StateSolid
ColorPale Yellow to Light Yellow
Melting Point100-105°C (dec.)
SolubilitySlightly soluble in DMSO and Methanol
Storage Conditions-20°C Freezer, Under Inert Atmosphere

The compound appears as a pale yellow to light yellow solid with a melting point range of 100-105°C (with decomposition) . It exhibits limited solubility in common organic solvents, being only slightly soluble in dimethyl sulfoxide (DMSO) and methanol . For optimal stability, it requires storage at -20°C under an inert atmosphere .

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting various naming conventions and structural descriptions. Common alternative names include:

  • 2-(2-Chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid

  • (+/-)-CLOPIDOGREL-D4 CARBOXYLIC ACID

  • (Rac)-Clopidogrel carboxylic acid-d4

  • Clopidogrel Acid-d4 HCl

  • [2H4]-(±)-Clopidogrel Carboxylic Acid

  • (+/-)-α-(2-Chlorophenyl-d4)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic Acid

These various designations all refer to the same chemical entity, with some emphasizing the deuterium labeling pattern or the racemic nature of the compound .

Applications and Uses

Analytical Standard for Pharmacokinetic Studies

The primary application of rac-Clopidogrel-d4 Carboxylic Acid is as an internal standard in analytical methods designed to quantify clopidogrel metabolites in human plasma . Clopidogrel itself is rapidly metabolized in vivo, with the carboxylic acid metabolite being a major circulating product. By using the deuterated analog as an internal standard, researchers can accurately quantify the non-deuterated metabolite with high precision and reliability .

This application is particularly important in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of clopidogrel in patients. The structural similarity between the analyte and the internal standard, differing only in the isotopic composition, ensures nearly identical chemical behavior during sample preparation and analysis, while maintaining distinct detection profiles during mass spectrometric analysis .

Therapeutic Drug Monitoring

Beyond research applications, rac-Clopidogrel-d4 Carboxylic Acid is used in methods for therapeutic drug monitoring of patients receiving clopidogrel treatment . Such monitoring is valuable for verifying patient compliance, optimizing dosing regimens, and investigating cases of therapeutic failure or unexpected adverse effects .

The compound functions as a key component in validated analytical methods that can be applied in clinical settings to monitor clopidogrel treatment, helping clinicians to make informed decisions regarding antiplatelet therapy for patients with cardiovascular conditions .

Analytical Methods

LC-MS/MS Methodology

Research has described the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of clopidogrel carboxylic acid in human plasma using rac-Clopidogrel-d4 Carboxylic Acid as the internal standard . This methodology offers several advantages, including high sensitivity, specificity, and a relatively short analysis time .

The analytical procedure involves sample preparation through liquid-liquid extraction of plasma samples using a mixture of diethyl ether and n-hexane (80:20, v/v) . Chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of methanol, deionized water, and formic acid at a flow rate of 0.5 ml/minute .

Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with mass transitions of m/z 308.10→113 for the non-deuterated clopidogrel carboxylic acid and m/z 312.10→129 for the deuterated internal standard . This approach allows for selective and sensitive quantification of the target analytes.

Method Validation Parameters

Validated LC-MS/MS methods employing rac-Clopidogrel-d4 Carboxylic Acid as internal standard have demonstrated excellent performance characteristics. The reported lower limit of quantification (LLOQ) is 25 ng/ml, with good linearity over a working range of 25-3000 ng/ml (correlation coefficient r ≥ 0.999) .

Method validation data has shown acceptable intra- and inter-day accuracies, ranging from 90% to 98% and 92.138% to 96.889%, respectively, with deviations within the acceptable range of ≤10% . These performance metrics confirm the reliability and robustness of the analytical approach for both research and clinical applications.

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